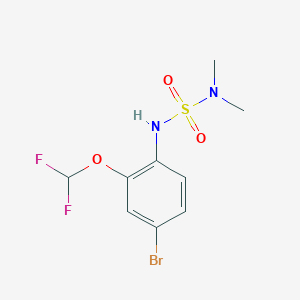![molecular formula C8H10BrNO5S B7449727 (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid](/img/structure/B7449727.png)
(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid is a compound that features a bromofuran ring attached to a sulfonylamino group, which is further connected to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Sulfonylation: The bromofuran is then reacted with a sulfonyl chloride in the presence of a base like pyridine or triethylamine to form the sulfonylamino derivative.
Coupling with Butanoic Acid: The sulfonylamino derivative is coupled with a butanoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
化学反应分析
Types of Reactions
(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like Pd/C and hydrogen gas or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are used.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonylamino group can form hydrogen bonds with target proteins, while the bromofuran ring can participate in π-π interactions or hydrophobic interactions.
相似化合物的比较
Similar Compounds
3-Bromo-5-fluoropyridine-2-carboxylic acid: Similar in having a bromine atom and a carboxylic acid group but differs in the heterocyclic ring structure.
α-(Trifluoromethyl)styrenes: Similar in having a halogenated aromatic ring but differs in the presence of a trifluoromethyl group and a styrene moiety.
Uniqueness
(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid is unique due to its combination of a bromofuran ring and a sulfonylamino group, which imparts specific chemical reactivity and potential biological activity not found in other similar compounds.
属性
IUPAC Name |
(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO5S/c1-5(4-7(11)12)10-16(13,14)8-3-2-6(9)15-8/h2-3,5,10H,4H2,1H3,(H,11,12)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPZLOZNEQSZLQ-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NS(=O)(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)NS(=O)(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[1-(2,2-Difluoro-2-phenylethyl)triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7449644.png)
![N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide](/img/structure/B7449647.png)
![1-(2,2-Dicyclopropyl-2-hydroxyethyl)-3-[(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]urea](/img/structure/B7449651.png)

![N-[2-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methylamino]-2-oxoethyl]butanamide](/img/structure/B7449666.png)
![2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone](/img/structure/B7449673.png)
![N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7449681.png)
![3-[1-(Cyclopropylmethoxy)butan-2-yl]-1-(1-hydroxypropan-2-yl)-1-(2-hydroxypropyl)urea](/img/structure/B7449694.png)
![2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline](/img/structure/B7449699.png)
![4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol](/img/structure/B7449701.png)
![2-(methoxymethyl)-4-[2-(3-methoxyphenyl)morpholin-4-yl]-1H-pyrimidin-6-one](/img/structure/B7449704.png)
![3-[(1-Phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7449719.png)
![3-[Difluoro(phenoxy)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7449737.png)
![4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7449765.png)
